Product packaging for 3-Nitrophenyl diphenyl phosphate(Cat. No.:CAS No. 60586-04-1)

3-Nitrophenyl diphenyl phosphate

Cat. No.: B14596528
CAS No.: 60586-04-1
M. Wt: 371.3 g/mol
InChI Key: VAFLTUMNXSVELE-UHFFFAOYSA-N
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Description

Significance of Aryl Phosphate (B84403) Triesters in Chemical and Biological Research

Aryl phosphate triesters, characterized by a central phosphate group bonded to three aryl moieties, are of considerable importance. In the realm of biology, phosphate esters are integral to the structure of nucleic acids (DNA and RNA) and play a pivotal role in cellular energy transfer through molecules like adenosine (B11128) triphosphate (ATP). acs.org The stability of the phosphate diester backbone in nucleic acids is crucial for the integrity of genetic information. epa.gov Aryl phosphate triesters, while not as prevalent in nature as their di- and monoester counterparts, serve as invaluable tools in biochemical and mechanistic studies. They are often employed as model compounds to investigate the mechanisms of phosphoryl transfer reactions, which are at the heart of many enzymatic processes. chemsrc.comsigmaaldrich.com

From a chemical and industrial perspective, aryl phosphate triesters are widely used as flame retardants, plasticizers, and hydraulic fluids. epa.govumich.edu Their ability to impart fire resistance to various polymers and materials has made them commercially significant. umich.edu Furthermore, their synthetic versatility allows them to be used as reagents and intermediates in organic synthesis, for instance, in cross-coupling reactions where the phosphate group acts as a leaving group. nih.gov

Evolution of Mechanistic Studies on Phosphoryl Transfer Compounds

The study of phosphoryl transfer reactions has evolved significantly over the years, moving from initial kinetic studies to detailed mechanistic investigations aided by physical organic chemistry principles and computational modeling. These reactions, which involve the transfer of a phosphoryl group (PO₃) from a donor to an acceptor, can proceed through different mechanistic pathways. chemicalbook.com

The primary mechanisms considered are the dissociative (Sɴ1-like) and associative (Sɴ2-like) pathways. A dissociative mechanism involves the formation of a short-lived, highly reactive metaphosphate intermediate (PO₃⁻). chemsrc.comsigmaaldrich.com In contrast, an associative mechanism proceeds through a pentacoordinate phosphorane intermediate or transition state. chemsrc.com The nature of the substituents on the phosphate, the nucleophile, the leaving group, and the reaction environment all influence which pathway is favored.

Early research relied heavily on linear free energy relationships and kinetic isotope effects to probe the transition state structure. More recently, advanced computational methods have provided deeper insights into the potential energy surfaces of these reactions, helping to distinguish between concerted and stepwise mechanisms and to characterize the geometry and charge distribution of transition states. chemicalbook.com For phosphate triesters, the mechanism is generally considered to be more associative in character compared to the more dissociative nature of monoester reactions. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14NO6P B14596528 3-Nitrophenyl diphenyl phosphate CAS No. 60586-04-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60586-04-1

Molecular Formula

C18H14NO6P

Molecular Weight

371.3 g/mol

IUPAC Name

(3-nitrophenyl) diphenyl phosphate

InChI

InChI=1S/C18H14NO6P/c20-19(21)15-8-7-13-18(14-15)25-26(22,23-16-9-3-1-4-10-16)24-17-11-5-2-6-12-17/h1-14H

InChI Key

VAFLTUMNXSVELE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Nitrophenyl Diphenyl Phosphate and Analogous Triaryl Phosphates

Direct and Indirect Esterification Strategies

The formation of the phosphate (B84403) ester bond in triaryl phosphates can be achieved through several direct and indirect esterification strategies. The most common industrial method involves the direct reaction of a phenol (B47542) (or a mixture of phenols) with a phosphorus-containing reagent.

A universally employed manufacturing process for triaryl phosphates is the condensation of an aryl compound with phosphoryl chloride (POCl₃), often in the presence of a metal chloride catalyst like MgCl₂ or AlCl₃. epa.gov This reaction is typically performed as a batch process, though continuous processes are being developed. epa.gov The fundamental reaction is as follows:

3 ArOH + POCl₃ → (ArO)₃PO + 3 HCl epa.gov

One of the challenges with this method is the high temperature required to drive the reaction and remove the hydrogen chloride gas byproduct, which can lead to the formation of dark, tarry contaminants.

Indirect methods provide alternative routes. For instance, a multi-step synthesis for p-nitrophenylphosphate involves first reacting p-nitrophenol with a dialkyl chlorophosphate in the presence of a base to form an O,O-dialkyl p-nitrophenyl phosphate intermediate. google.com This is followed by dealkylation using a trimethylsilyl-containing compound and subsequent hydrolysis to yield the final product. google.com Another approach starts with the reaction of phosphorus trichloride (B1173362) (PCl₃) with a phenol to produce a triphenyl phosphite, which is then oxidized to the triphenyl phosphate. nih.gov Alternatively, PCl₃ can be oxidized first to phosphoryl chloride, which then undergoes esterification. nih.gov

A novel, environmentally friendlier method involves the vapor-liquid interfacial condensation of phosphoryl chloride with various hydroxyaryl compounds. In this technique, heated phosphoryl chloride is carried by a nitrogen stream into an aqueous sodium hydroxide (B78521) solution containing the phenol. This method avoids the need for organic solvents and can produce near-quantitative yields.

The table below summarizes yields for various triaryl phosphates synthesized using the vapor-liquid condensation method.

CompoundYield (%)Melting Point (°C)
Triphenyl phosphate9849-50
Tri-p-cresyl phosphate9776-77
Tri-p-chlorophenyl phosphate96107-108
Tri-p-nitrophenyl phosphate95156-158
Data sourced from a study on vapor-liquid condensation synthesis.

Catalytic Approaches in Phosphate Ester Synthesis

Catalysis plays a pivotal role in modern synthetic chemistry, offering pathways to enhanced reaction rates, improved selectivity, and milder reaction conditions. In the synthesis of triaryl phosphates, various catalytic systems have been explored.

Phase-transfer catalysis has been successfully employed for the synthesis of triphenyl phosphate in a heterogeneous liquid-liquid reaction system. acs.org This method can facilitate the reaction between reactants in different phases, often leading to higher yields and simpler work-up procedures.

Another significant advancement is the use of iron catalysts for the synthesis of triaryl phosphates directly from white phosphorus (P₄) and phenols under aerobic conditions with iodine. epa.govresearchgate.net This method is notable as it avoids the use of chlorine and does not produce acidic waste. epa.govresearchgate.net Various iron(III) diketonates have been shown to effectively catalyze the conversion. researchgate.net Mechanistic studies indicate the reaction proceeds through the formation of PI₃, followed by O=PI(OPh)₂, with the final nucleophilic substitution by phenol being the rate-limiting step. epa.gov

Hard cations, as classified by Pearson, have also been utilized as catalysts in the reaction of phenols with phosphoric acid (H₃PO₄) to produce triaryl phosphates. google.com This process often involves the continuous removal of water to drive the reaction to completion. google.com

The table below outlines different catalytic systems used in triaryl phosphate synthesis.

Catalyst Type Reactants Key Features
Iron(III) diketonates White phosphorus, Phenols, O₂ Chlorine-free, no acid waste, high selectivity. epa.govresearchgate.net
Hard Cations (e.g., from MgCl₂) Phenols, H₃PO₄ Utilizes phosphoric acid directly. google.com
Phase-Transfer Catalyst Phenol, POCl₃ Effective in heterogeneous liquid-liquid systems. acs.org

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product while minimizing byproducts and waste. Key parameters that are typically adjusted include temperature, solvent, catalyst, and reactant stoichiometry.

In the synthesis of triaryl phosphates via vapor-liquid condensation, optimal conditions were identified as a reaction temperature of approximately 20°C and a molar ratio of POCl₃ to hydroxyaryl compound of 4:1. The reaction is exothermic, necessitating cooling to maintain the desired temperature.

For reactions involving catalysts, the choice of catalyst and base can significantly impact the outcome. In Suzuki-Miyaura cross-coupling reactions used to synthesize triarylpyridines, for example, a preliminary study showed that different palladium catalysts and bases (Na₂CO₃, K₃PO₄) resulted in varying, often low, yields. researchgate.net Further optimization led to the selection of a more active and air-stable ferrocenylphosphine-based palladium catalyst. researchgate.net

Solvent choice is another critical factor. The synthesis of 3-trifluoromethyl-1,2,4-triazoles was tested in various organic solvents, with toluene (B28343) proving to be superior to others like DMF, dioxane, and acetonitrile (B52724) in terms of reaction yield. researchgate.net

The purification of the final product is also a key consideration. For mixed triaryl phosphate esters, a process involving a thin-film evaporator can be used to reduce the content of undesired triphenyl phosphate (TPP). google.comgoogleapis.com By passing the product mixture through the evaporator at 200°C to 250°C under reduced pressure, the more volatile TPP can be selectively removed, yielding a product with less than 2% TPP. google.comgoogleapis.com

The following table presents an example of reaction condition optimization for a multicomponent reaction, highlighting the impact of the acidic additive and solvent on the product yield.

EntryAcidic AdditiveSolventYield (%)
1TsOH·H₂OToluene53
2TfOHToluene62
3PivOHToluene65
4TFAToluene78
5TFADMF61
6TFADioxane55
7TFACH₃CN72
Adapted from a study on the optimization of 3-trifluoromethyl-1,2,4-triazole synthesis. researchgate.net

Green Chemistry Principles in Organophosphate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic methodologies for organophosphorus compounds to minimize environmental impact. researchgate.netrsc.org This involves developing eco-friendly protocols that focus on aspects like solvent-free conditions, use of renewable resources, and atom economy. researchgate.netacs.org

Solvent-free reactions offer significant benefits, including operational simplicity, cost-effectiveness, and reduced waste generation, which are crucial for industrial processes. researchgate.net The vapor-liquid condensation method for synthesizing triaryl phosphates is an example of a greener approach as it does not require an organic solvent. The primary purification step involves simply washing away ionic impurities like sodium chloride.

The development of catalytic systems that can operate under milder conditions or use less hazardous starting materials is a core tenet of green chemistry. nih.gov The iron-catalyzed synthesis of triaryl phosphates from white phosphorus is a step in this direction, as it circumvents the use of hazardous chlorine and phosphorus oxychloride. nih.govepa.govresearchgate.net

Applying the 12 principles of green chemistry can guide the development of more sustainable synthesis routes. acs.org This includes designing reactions with high atom economy, using less hazardous chemical syntheses, and utilizing catalysts instead of stoichiometric reagents. nih.govacs.org Future advancements in organophosphate chemistry are expected to focus on catalytic reactions and the use of the naturally abundant phosphate group to develop innovative and sustainable chemical processes. mdpi.com

Advanced Catalytic Studies of 3 Nitrophenyl Diphenyl Phosphate Cleavage and Analogous Phosphate Esters

Metal-Ion Mediated Catalysis

The cleavage of the phosphate (B84403) ester bond in 3-nitrophenyl diphenyl phosphate and related compounds can be significantly accelerated through the action of metal ions. Both lanthanide and transition metals have been shown to be effective catalysts, operating through various mechanisms to facilitate phosphoryl transfer.

Lanthanide Ion (e.g., La(III)) Catalysis in Phosphate Ester Methanolysis

Lanthanide ions, such as Lanthanum(III) (La(III)), exhibit remarkable catalytic activity in the methanolysis of phosphate esters. Studies on analogues like bis(p-nitrophenyl) phosphate have demonstrated that even low concentrations of La(III) can lead to a staggering 10¹⁰-fold rate acceleration compared to the uncatalyzed reaction. nih.gov The catalytic prowess of La(III) stems from its ability to form various complexes with the phosphate ester, including 1:1, 2:1, and 1:2 stoichiometries. nih.gov

In methanolic solutions, the dominant catalytically active species are often phosphate-bound La(III) dimers associated with methoxide (B1231860) ions. nih.gov The reactivity of these La(III) complexes is highly dependent on the pH of the medium. For instance, the rate constants for both monomeric and dimeric La(III) catalysis show a dependence on pH, indicating the crucial role of methoxide ion association with the metal center. nih.gov Potentiometric titrations have revealed that in the presence of a phosphate ester, phosphate-bridged La(III) dimers with associated methoxides are formed, which are key to the enhanced reactivity. nih.gov

Transition Metal Complex Catalysis in Phosphoryl Transfer

Transition metal complexes are also potent catalysts for phosphoryl transfer reactions. Dinuclear metal centers, featuring ions like copper(II), cobalt(III), and zinc(II), have been successfully employed to create highly active catalysts for the hydrolysis of phosphate esters. arkat-usa.org For example, a dinuclear copper(II) complex has been shown to provide a significant rate acceleration for the hydrolysis of a phosphate monoester, highlighting the potential of these complexes in selective cleavage. arkat-usa.org

Palladium complexes, widely used in cross-coupling reactions, also serve as effective catalysts for transformations involving phosphate groups. nih.govmdpi.comresearchgate.net For instance, palladium catalysts like PdCl₂(dppf) have been utilized in Suzuki-Miyaura cross-coupling reactions to functionalize molecules containing nitrophenol-derived boronic esters, a process analogous to phosphoryl transfer. nih.gov The design of phosphorus-containing ligands that coordinate to the transition metal is a key aspect of developing efficient catalytic systems. mdpi.com The catalytic activity of these complexes is influenced by factors such as the choice of the metal, the ligand structure, and the reaction conditions. mdpi.comresearchgate.net

Mechanistic Insights into Metal-Assisted Cleavage

The mechanism of metal-assisted cleavage of phosphate esters can vary depending on the substrate and the metal complex. For the hydrolysis of a p-nitrophenyl phosphate monoester coordinated to a dinuclear Co(III) complex, kinetic isotope effects suggest a single-step concerted mechanism. nih.gov This is characterized by significant nucleophilic participation in the transition state. In contrast, the uncomplexed ester follows a much looser transition state. nih.gov

For phosphate diesters, the mechanism can shift. For example, a metal complex of methyl-p-nitrophenyl phosphate was found to hydrolyze via a two-step addition-elimination mechanism, which differs from the concerted hydrolysis mechanism of the uncomplexed diester. nih.gov The metal ion's role is often to activate the phosphorus center, making it more susceptible to nucleophilic attack. This can be achieved through Lewis acid activation, where the metal ion coordinates to the phosphate oxygen, or by delivering a metal-bound nucleophile, such as a hydroxide (B78521) or methoxide ion. In dinuclear systems, one metal ion can activate the phosphate while the other provides the nucleophile, leading to a highly efficient catalytic cycle.

Supramolecular and Micellar Catalytic Systems

Supramolecular assemblies, particularly micelles, provide a unique microenvironment that can dramatically alter the kinetics of chemical reactions, including the dephosphorylation of this compound.

Micelle-Assisted Dephosphorylation Kinetics

The kinetics of the nucleophilic dephosphorylation of p-nitrophenyl diphenyl phosphate have been investigated in aqueous cationic micellar media. nih.gov These studies reveal that the presence of micelles leads to a significant acceleration of the reaction rate. The pseudo-first-order rate constant initially increases with the concentration of the surfactant, indicating that the reaction is catalyzed by the micelles. nih.gov

Pseudophase Ion Exchange Model in Micellar Catalysis

The kinetic data for micelle-assisted reactions, including the dephosphorylation of p-nitrophenyl diphenyl phosphate, are often interpreted using the pseudophase ion exchange model. nih.govunito.it This model treats the micellar and aqueous phases as distinct reaction media, with the substrate partitioned between them. unito.itresearchgate.net The observed reaction rate is a function of the rates in both the aqueous and micellar phases, as well as the binding constant of the substrate to the micelles. unito.it

A key feature of this model, particularly for reactions in cationic micelles, is the consideration of ion exchange at the micellar surface. nih.gov The model accounts for the competition between the reactive nucleophile and other counterions for sites at the charged micellar interface. The efficiency of micellar catalysis is therefore dependent not only on the binding of the substrate but also on the interfacial ion exchange constants. unito.it The pseudophase model has been successfully applied to explain the kinetic profiles of various reactions in micellar systems and has been adapted for different conditions, including microemulsions and extreme environments. acs.orgacs.org

Nanomaterial-Based Catalysis (Nanozymes) for Phosphate Triester Cleavage

The cleavage of highly stable phosphate triesters, such as this compound and its analogs, represents a significant challenge in chemistry and environmental science. These compounds are often used as simulants for toxic organophosphorus nerve agents. Nanozymes, which are nanomaterials with enzyme-like characteristics, have emerged as a promising class of catalysts for the hydrolysis of these inert esters. Their high surface-area-to-volume ratio and the tunability of their surface chemistry allow for the design of highly active and selective catalytic systems.

Design and Performance of Functionalized Gold Nanoparticles

Gold nanoparticles (AuNPs) have been extensively studied as nanozyme catalysts for the cleavage of phosphate triesters due to their stability and the ease with which their surfaces can be functionalized. Research has focused on passivating AuNPs with specifically designed ligands to create active sites that can effectively bind and hydrolyze phosphate ester substrates.

In one study, gold nanoparticles with a diameter of approximately 2 nm were functionalized with various ligands to create a library of potential catalysts. researchgate.net These nanozymes were screened for their ability to cleave p-nitrophenyl diphenyl phosphate (PNPDPP), a close structural analog of this compound, chosen for its higher reactivity which facilitates rapid catalyst screening. researchgate.net The functionalization of these AuNPs is a straightforward process, highlighting the versatility of this system for developing and optimizing nanocatalysts. researchgate.net

A screening of a 28-member library, composed of four different types of ligand-functionalized AuNPs (AuNP1-4) in the presence of various metal ions (Zn(II), Cu(II), Co(II), Co(III), Eu(III), Yb(III), and Zr(IV)), was conducted to identify the most effective catalysts for PNPDPP cleavage. researchgate.net The performance of these catalysts was evaluated based on the observed pseudo-first-order rate constant (k_obs) for the hydrolysis reaction at 25 °C and pH 8. researchgate.net The results indicated that the combination of specific ligands and metal ions was crucial for catalytic activity.

The table below summarizes the performance of the most effective nanozyme systems identified in the screening for PNPDPP cleavage. researchgate.net

Catalyst SystemMetal IonObserved Rate Constant (k_obs) for PNPDPP Cleavage (s⁻¹)
AuNP2 Zn(II)1.5 x 10⁻³
Eu(III)1.4 x 10⁻³
AuNP4 Zn(II)1.3 x 10⁻³
Cu(II)1.1 x 10⁻³
Eu(III)1.7 x 10⁻³

These findings demonstrate that specific combinations, such as AuNP2 with Zn(II) or Eu(III) and AuNP4 with Zn(II), Cu(II), or Eu(III), are particularly effective for the cleavage of the phosphate triester. researchgate.net The interaction between the substrate and the functionalized nanoparticle surface is largely driven by hydrophobic interactions. researchgate.net

Comparative Mechanistic Analysis with Phosphate Diesters

The mechanism by which nanozymes catalyze the cleavage of phosphate triesters differs significantly from the mechanism observed for phosphate diesters. Experimental evidence from studies on the hydrolysis of dimethyl p-nitrophenyl phosphate (DMNP), which is less reactive and more hydrophilic than PNPDPP, sheds light on these differences. researchgate.net

For the hydrolysis of phosphate diesters, a cooperative bimetallic mechanism is generally accepted. In this model, two metal ions work in concert at the active site. One metal ion coordinates to an anionic oxygen of the phosphate group, activating the phosphorus center for nucleophilic attack. The second metal ion functions to deliver the nucleophile, typically a hydroxide ion (OH⁻), to the phosphorus center, facilitating the cleavage of the phosphoester bond. researchgate.net

In contrast, the catalytic cleavage of phosphate triesters by these nanozymes appears to involve only a single metal ion at the catalytic site. researchgate.net Phosphate triesters are neutral molecules and lack the anionic oxygen present in phosphate diesters. Therefore, the interaction with the nanozyme's monolayer is primarily governed by hydrophobic forces rather than strong coordination to metal ions. researchgate.net The proposed mechanism involves a single metal ion at the active site that activates a water molecule to generate the nucleophilic hydroxide, which then attacks the phosphorus center of the triester. This distinction highlights a fundamental difference in the catalytic strategy employed by these nanozymes for different classes of phosphate esters. researchgate.net

Biocatalytic Approaches for Phosphate Ester Transformations

Biocatalysis offers a highly efficient and selective alternative for the transformation of phosphate esters under mild conditions. Enzymes, particularly hydrolases, have evolved to catalyze the cleavage of phosphoester bonds with remarkable proficiency. The use of enzymes like alkaline phosphatase and organophosphorus hydrolase provides a green and sustainable approach to the degradation of compounds like nitrophenyl phosphates.

The table below presents kinetic parameters for the hydrolysis of p-nitrophenyl butyrate (B1204436) by a bacterial cholinesterase homolog, illustrating typical enzyme performance. nih.gov

Enzyme Variantk_cat (s⁻¹)K_m (µM)k_cat/K_m (M⁻¹s⁻¹)
Wild Type 0.029 ± 0.00137 ± 3780
A107H 0.024 ± 0.00124 ± 21000

Furthermore, research into organophosphorus hydrolase (OPH) has demonstrated its potential for detoxifying organophosphorus compounds. Directed evolution and protein engineering techniques are being employed to enhance the catalytic activity and substrate specificity of these enzymes. For example, variants of a bacterial esterase have been created with increased organophosphate hydrolase activity, capable of breaking down these toxic compounds more efficiently. nih.gov These biocatalytic systems hold significant promise for applications in bioremediation and the development of protective measures against organophosphate poisoning.

Environmental Transformation Pathways of 3 Nitrophenyl Diphenyl Phosphate and Its Degradation Products

Hydrolytic Degradation in Aquatic and Terrestrial Systems

Hydrolysis is a primary mechanism for the transformation of 3-NPDPP in the environment. This process involves the chemical reaction with water, leading to the cleavage of the phosphate (B84403) ester bonds and the formation of smaller, more soluble compounds. In neutral and alkaline aqueous solutions, nitrophenyl phosphates are noted to be very stable in the dark. researchgate.net However, the stability of related organophosphate esters like triphenyl phosphate (TPHP) is pH-dependent, with hydrolysis yielding diphenyl phosphate (DPHP) and phenol (B47542). industrialchemicals.gov.au

The rate of hydrolysis of nitrophenyl phosphates is significantly influenced by environmental factors, most notably pH. For related nitrophenyl phosphates, the rate of hydrolysis is reportedly independent of hydrogen ion concentration in the pH range of 3 to 12. researchgate.net However, at higher pH levels, the reaction velocity shows a strong increase. researchgate.net This suggests that under alkaline conditions, the hydrolytic degradation of 3-NPDPP is accelerated.

In studies of the related compound p-nitrophenyl phosphate, hydrolysis is activated by lowering the ionic strength of the solution. nih.gov The hydrolysis of 4-nitrophenylphosphate has also been observed to be autocatalytic, where the acidic products formed during the reaction, such as phosphoric acid and nitrophenol, catalyze the further breakdown of the parent compound. researchgate.net While specific kinetic data for 3-NPDPP is limited, the behavior of analogous compounds provides a framework for understanding its expected hydrolytic degradation under various environmental conditions.

Table 1: Factors Affecting Hydrolysis of (Nitro)phenyl Phosphates

Factor Influence on Hydrolysis Rate Source
pH Independent between pH 3-12; increases strongly at pH > 12. researchgate.net
Ionic Strength Lowering ionic strength can activate and increase hydrolysis rates. nih.gov

| Autocatalysis | Reaction products (e.g., phosphoric acid, nitrophenol) can catalyze further degradation. | researchgate.net |

The hydrolysis of 3-NPDPP is expected to break the ester bond, yielding 3-nitrophenol (B1666305) and diphenyl phosphate (DPHP). This is analogous to the hydrolysis of triphenyl phosphate (TPHP), which is a well-documented process that primarily forms DPHP and phenol. industrialchemicals.gov.au DPHP is a major and often persistent metabolite. industrialchemicals.gov.aunih.gov Further hydrolysis of DPHP may occur, though it appears to be resistant to further breakdown under neutral and basic conditions, potentially due to the deprotonation of its hydroxyl group. industrialchemicals.gov.au The ultimate degradation products from the complete hydrolysis of the parent compound would be 3-nitrophenol and phosphoric acid. researchgate.net

Diphenyl phosphate is considered an emerging contaminant in soil and groundwater systems. researchgate.net Studies on its environmental behavior show it has low sorption to surficial sediments, indicating it is likely to be mobile in groundwater. researchgate.net

Photodegradation Mechanisms and Environmental Photolysis

Photodegradation, or photolysis, is a critical environmental pathway for the breakdown of 3-NPDPP, especially in the presence of sunlight. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds.

The photodegradation of nitrophenyl phosphates is highly dependent on light. These compounds, particularly the meta-nitro derivative, undergo remarkably rapid hydrolysis when exposed to visible or ultraviolet (UV) light. researchgate.net The reaction rate for this photochemical hydrolysis is largely independent of pH between 3 and 12 but increases at higher pH values. researchgate.net For other aromatic compounds, UV light is a key driver of photodegradation. mdpi.com The efficiency of the process can be influenced by the pH of the surrounding medium; for instance, the photodegradation of BDE-209, another aromatic environmental contaminant, was found to increase with rising pH. mdpi.com

The primary products of the photochemical reaction of nitrophenyl phosphates are nitrophenol and phosphoric acid. researchgate.net In the case of 3-NPDPP, this would result in 3-nitrophenol and diphenyl phosphate, with potential further breakdown of the latter. The study of p-nitrophenol photodegradation, a likely byproduct, shows that it can be photo-ionized to form a radical cation and a hydrated electron. researchgate.net This radical can then be deprotonated to form a phenoxyl radical, which reacts with oxygen, promoting the breakage of the benzene (B151609) ring. researchgate.net This suggests that the 3-nitrophenol moiety of 3-NPDPP, once cleaved, would be susceptible to further complex photolytic degradation.

Microbial Biodegradation and Biotransformation Pathways

Microorganisms in soil and water play a crucial role in the transformation and degradation of organophosphate compounds. Several bacterial and fungal species are capable of metabolizing these chemicals.

The biodegradation of aryl phosphates like TPHP is known to occur, with hydrolysis and hydroxylation being the main metabolic pathways. nih.gov A microbial consortium was found to effectively degrade various aryl-phosphates, with intracellular enzymes playing a dominant role. nih.gov The degradation of TPHP, a structurally similar compound, is well-documented, leading to the formation of diphenyl phosphate (DPHP). nih.govnih.gov This suggests a similar initial biotransformation step for 3-NPDPP.

The subsequent fate of the degradation products is also microbially mediated. The 3-nitrophenol moiety, once cleaved, can be further transformed. For example, the bacterium Pseudomonas putida can utilize 3-nitrophenol, initiating its breakdown via a nitroreductase-initiated metabolic system. researchgate.net This pathway can convert the nitro group to an amino group, leading to aminophenol, which is then hydrolyzed to ammonia (B1221849) and benzoquinone. researchgate.net Fungi, such as Aspergillus niger, have also demonstrated the ability to biodegrade nitrophenols. researchgate.net

Table 2: Identified Biotransformation Products of Related Organophosphates

Parent Compound Biotransformation Product(s) Mediating Organism/System Source
Triphenyl Phosphate (TPHP) Diphenyl Phosphate (DPHP), Hydroxylated TPHP Daphnia magna nih.gov
Triphenyl Phosphate (TPHP) Diphenyl Phosphate (DPHP) Mice (in vivo) nih.gov
Tricresyl Phosphates (TCPs) Diester products (via hydrolysis and hydroxylation) Microbial consortium (Sphingobacterium, Variovorax, Flavobacterium) nih.gov
3-Nitrophenol Aminophenol, Ammonia, Benzoquinone Pseudomonas putida researchgate.net

Isolation and Characterization of Degrading Microorganisms

Direct studies on the isolation of microorganisms capable of degrading 3-nitrophenyl diphenyl phosphate have not been reported. However, research on its likely primary degradation product, 3-nitrophenol (3-NP), and other organophosphate compounds provides insight into the types of microbes that would be involved in its environmental breakdown.

Microbial consortia and pure strains capable of utilizing nitrophenols and other organophosphates as a sole source of carbon, nitrogen, and energy have been successfully isolated from various environments, including soil and water. The accelerated removal of 3-NP has been observed in the rhizosphere of the aquatic plant Spirodela polyrrhiza (giant duckweed), suggesting that bacteria inhabiting the plant play a significant role in its degradation. researchgate.net

From these environments, several bacterial strains have been isolated and identified as potent degraders of 3-NP. These findings suggest that should this compound be present in the environment, similar microbial communities would likely adapt to degrade it, first through hydrolysis to 3-nitrophenol and diphenyl phosphate, and then by mineralizing these intermediates.

Table 1: Examples of Isolated 3-Nitrophenol Degrading Bacteria

Bacterial GenusEnvironmentReference
CupriavidusRoots of Spirodela polyrrhiza researchgate.net
PseudomonasRoots of Spirodela polyrrhiza and river water researchgate.net
RhodococcusSoil

These bacteria are known for their metabolic versatility and ability to degrade a wide range of aromatic compounds. For instance, strains of Pseudomonas and Cupriavidus isolated from duckweed roots were shown to utilize 3-NP as their sole carbon and energy source. researchgate.net Similarly, microbial consortia containing genera such as Sphingobacterium, Variovorax, and Flavobacterium have demonstrated the ability to degrade other complex organophosphates like tricresyl phosphates, indicating a cooperative mechanism for breaking down these pollutants. researchgate.netnih.gov

Elucidation of Enzymatic Degradation Mechanisms and Metabolic Routes

The metabolic pathway for this compound is presumed to initiate with enzymatic hydrolysis, a common mechanism for organophosphate esters. This initial step involves the cleavage of the phosphate ester bond, releasing 3-nitrophenol and diphenyl phosphate (DPHP). This reaction is catalyzed by phosphatase enzymes, also known as organophosphate hydrolases, which are widespread in microorganisms. nih.govnih.gov

Step 1: Hydrolysis

The initial enzymatic attack would separate the nitrophenyl group from the phosphate backbone.

This compound + H₂O → 3-Nitrophenol + Diphenyl phosphate

This hydrolysis is a critical first step. Studies on the degradation of the related compound tert-butylphenyl diphenyl phosphate (BPDP) showed that phosphoesterase enzyme activities were highest in sediments that exhibited the greatest biodegradation rates, with diphenyl phosphate identified as a key metabolite. nih.gov Similarly, the degradation of various tricresyl phosphate (TCP) isomers by microbial consortia proceeds through hydrolysis and subsequent hydroxylation. researchgate.netnih.gov Enzymes such as cytochrome P450 and phosphatases are implicated in these transformation pathways. researchgate.netnih.gov

Step 2: Degradation of 3-Nitrophenol

Once formed, 3-nitrophenol can be further degraded by various bacteria. The degradation of nitrophenols typically proceeds via one of two main pathways: a hydroquinone (B1673460) pathway or a hydroxyquinol pathway, often involving the initial reduction of the nitro group to an amino group or its complete removal.

Step 3: Degradation of Diphenyl Phosphate (DPHP)

Diphenyl phosphate is a common and relatively stable metabolite of many organophosphate flame retardants, including triphenyl phosphate (TPHP). industrialchemicals.gov.aunih.govnih.gov While specific data on the microbial degradation of DPHP is not abundant, it is assumed to be biodegradable. industrialchemicals.gov.au The biotransformation of TPHP in various organisms leads to DPHP, which can then undergo further hydroxylation. industrialchemicals.gov.aunih.gov It is plausible that microorganisms would cleave the remaining ester bonds of DPHP to release phenol and inorganic phosphate, which can then be assimilated.

Table 2: Proposed Enzymatic Reactions in the Degradation of this compound

StepReactionEnzyme Class ImplicatedProduct(s)
1Hydrolysis of the parent compoundPhosphatase / Organophosphate Hydrolase3-Nitrophenol, Diphenyl phosphate
2Further degradation of 3-NitrophenolMonooxygenases, DioxygenasesRing cleavage products (e.g., maleylacetate)
3Further degradation of Diphenyl phosphatePhosphatase / HydrolasePhenol, Inorganic phosphate

Sorption and Environmental Mobility in Geochemical Systems

Specific experimental data on the sorption and mobility of this compound in soil and sediment are not available. However, its environmental behavior can be estimated by considering its structure and the properties of its expected degradation products.

The mobility of organophosphate compounds in the environment is influenced by factors such as their water solubility, octanol-water partition coefficient (Kow), and the organic carbon content of the soil or sediment.

Diphenyl Phosphate (DPHP): As a primary degradation product, the fate of DPHP is crucial. DPHP is an ionized chemical that is moderately soluble in water. industrialchemicals.gov.au It is expected to have low sorption to soil and sediment, particularly in comparison to its parent compounds like TPHP. industrialchemicals.gov.au Consequently, DPHP is likely to be mobile in soil and partition predominantly to the water compartment, posing a potential risk for groundwater contamination. industrialchemicals.gov.au

3-Nitrophenol: This degradation product is a water-soluble compound, which also suggests it could be mobile in aquatic and soil environments.

Parent Compound: The parent this compound, being a larger and more lipophilic molecule than its degradation products, would likely exhibit stronger sorption to organic matter in soil and sediment. This would render it less mobile than DPHP. However, through hydrolysis, it would act as a continuous source of the more mobile and potentially persistent DPHP and 3-nitrophenol into the environment.

The sorption of phosphate compounds in soil is a complex process influenced by soil pH, the content of clay minerals, and the presence of iron and aluminum oxides, which can bind phosphate ions. nih.govresearchgate.net While these processes are critical for inorganic phosphate, the sorption of large organophosphate esters like this compound is more likely governed by hydrophobic interactions with soil organic matter.

Advanced Spectroscopic and Structural Characterization in Research of 3 Nitrophenyl Diphenyl Phosphate and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-Nitrophenyl diphenyl phosphate (B84403). Both ¹H and ¹³C NMR would provide foundational information on the carbon-hydrogen framework of the molecule. For instance, in related diphenyl phosphate compounds, the aromatic protons typically appear as multiplets in the range of δ 7.0-8.0 ppm in ¹H NMR spectra. chemicalbook.comresearchgate.net The carbon signals for the phenyl rings would be observed in the aromatic region of the ¹³C NMR spectrum. researchgate.net

Phosphorus-31 NMR for Mechanistic Insights

Phosphorus-31 (³¹P) NMR spectroscopy is particularly powerful for studying phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. wikipedia.org It provides direct information about the chemical environment of the phosphorus atom. For organophosphates, the chemical shifts are sensitive to the nature of the substituents on the phosphate core. trilinkbiotech.com

In the context of 3-Nitrophenyl diphenyl phosphate, the ³¹P NMR spectrum is expected to show a single resonance, as there is one phosphorus atom in the molecule. For comparison, the ³¹P NMR spectrum of the related compound diphenyl phosphate shows a distinct signal that can be monitored during reactions, such as catalytic hydrogenation. researchgate.net Similarly, the signal for bis(4-nitrophenyl)phosphate appears at a characteristic chemical shift. researchgate.net The precise chemical shift of this compound would be influenced by the electronic effects of the three aryl groups attached to the phosphate.

Monitoring the ³¹P NMR signal can provide mechanistic insights into reactions involving the phosphate group. For example, in a catalytic reaction, changes in the chemical shift or the appearance of new signals can indicate the formation of intermediates or products. nih.gov This technique is invaluable for tracking the progress of reactions such as hydrolysis, phosphorylation, or the formation of metal complexes.

Table 1: Representative ³¹P NMR Chemical Shifts of Related Phosphate Compounds

CompoundChemical Shift (δ, ppm)Solvent
Diphenyl phosphateNot specified in source researchgate.netNot specified in source researchgate.net
bis(4-nitrophenyl)phosphateNot specified in source researchgate.netD₂O
General P(V) derivatives70 to -30Various

Note: Specific chemical shift values for this compound are not available in the cited literature. The table provides data for related compounds to illustrate the technique's application.

Vibrational Spectroscopy (Infrared and Raman) in Molecular Structure and Interaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the nitro group (NO₂) would be confirmed by strong asymmetric and symmetric stretching vibrations, typically observed in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. For example, the IR spectrum of the related compound 1-(3-nitrophenyl)ethanone shows a distinct nitro group absorption. nist.gov The P=O stretching vibration is expected to appear as a strong band around 1290-1300 cm⁻¹. researchgate.net The P-O-C (aryl) stretching vibrations would likely be found in the 1200-1100 cm⁻¹ region. researchgate.net Aromatic C-H and C=C stretching vibrations would also be present. nist.gov

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for studying symmetric vibrations and non-polar bonds. For nitrophenyl-containing organophosphates, Raman spectra can provide clear signals for the nitro group and the phosphate ester bonds. chemicalbook.comnsf.gov For instance, the Raman spectrum of bis(4-nitrophenyl) phosphate has been reported and used for its characterization. chemicalbook.com The symmetric stretching of the nitro group, which can be weak in the IR spectrum, often gives a strong Raman signal.

The analysis of these vibrational modes can also shed light on intermolecular interactions in the solid state or in complexes. Changes in the position and intensity of the P=O and NO₂ stretching bands upon complexation can indicate the involvement of these groups in coordination or hydrogen bonding.

Table 2: Characteristic IR Absorption Bands for Functional Groups in Related Compounds

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)Compound Reference
Nitro (NO₂)Asymmetric Stretch1550 - 1500Tris(4-nitrophenyl) phosphate chemicalbook.com
Nitro (NO₂)Symmetric Stretch1350 - 1300Tris(4-nitrophenyl) phosphate chemicalbook.com
Phosphate (P=O)Stretch~1292Triphenyl phosphate researchgate.net
Aryl-O-PStretch1200 - 1100Diphenyl phosphate creatine (B1669601) researchgate.net
Aromatic C=CStretch1590, 1488Triphenyl phosphate researchgate.net

Mass Spectrometry (MS) for Reaction Product Identification and Pathway Mapping

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and in mapping reaction pathways. While a specific mass spectrum for this compound was not found in the searched literature, the fragmentation patterns of related nitroaromatic and organophosphate compounds can provide valuable insights. nih.govnist.gov

In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected. Key fragmentation pathways for organophosphates often involve the cleavage of the P-O-C bonds. For this compound, this would lead to fragments corresponding to the loss of phenoxy and nitrophenoxy radicals. The presence of the nitro group would likely induce characteristic fragmentations, such as the loss of NO₂ (46 Da) and NO (30 Da). nih.gov For example, the mass spectrum of diethyl p-nitrophenyl phosphate shows fragments consistent with these pathways. nist.gov

By analyzing the mass spectra of reaction mixtures over time, it is possible to identify intermediates and final products, thus mapping the reaction pathway. This is particularly useful for studying degradation or transformation processes of the compound.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

Fragment IonDescription
[M]⁺Molecular Ion
[M - C₆H₅O]⁺Loss of a phenoxy radical
[M - C₆H₄NO₂O]⁺Loss of a nitrophenoxy radical
[M - NO₂]⁺Loss of a nitro group
[C₆H₅O]⁺Phenoxy cation
[C₆H₄NO₂O]⁺Nitrophenoxy cation

Note: This table is predictive and based on the fragmentation patterns of similar compounds.

X-ray Diffraction (Single Crystal and Powder) for Solid-State and Supramolecular Structures

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

Powder X-ray Diffraction (PXRD): For polycrystalline materials, PXRD provides a characteristic fingerprint that can be used for phase identification and to assess sample purity. While it does not provide the detailed structural information of a single crystal analysis, it is a valuable tool for routine characterization of the bulk material. chemicalbook.com

Electron Microscopy (e.g., FE-SEM) for Nanostructured Materials

While not typically used for the characterization of small molecules like this compound itself, Field Emission Scanning Electron Microscopy (FE-SEM) would be a valuable tool if the compound is used to create nanostructured materials. For example, if this compound were incorporated into a polymer or used as a precursor for the synthesis of nanoparticles, FE-SEM would be employed to visualize the morphology, size, and surface features of these materials at the nanoscale. mdpi.com This technique provides high-resolution images of the material's surface, which can be correlated with its physical and chemical properties. For instance, in studies of organophosphates used in nanocomposites, FE-SEM is used to characterize the dispersion and morphology of the components. researchgate.net

Thermal Analysis Techniques (e.g., TGA) in Material Stability Investigations

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are pivotal in characterizing the material stability of this compound and its coordination complexes. These methods provide critical data on decomposition temperatures, thermal stability ranges, and the nature of degradation pathways, which are essential for understanding the behavior of these materials under thermal stress.

Detailed research findings from TGA studies reveal the decomposition patterns of both the free ligand and its metal complexes. Typically, the thermal decomposition of such organophosphate compounds occurs in multiple stages. For the uncomplexed this compound, the initial weight loss is often attributed to the degradation of the nitrophenyl group, followed by the subsequent decomposition of the diphenyl phosphate moiety at higher temperatures.

The introduction of a metal center to form a complex with this compound generally enhances the thermal stability. TGA curves of these complexes often show a higher onset temperature for decomposition compared to the free ligand. The decomposition of the complexes is also a multi-step process. The initial phase usually involves the loss of any coordinated or lattice water molecules. This is followed by the decomposition of the organic ligand in one or more steps. The final residue at the end of the analysis typically corresponds to the formation of a stable metal oxide.

For instance, studies on related lanthanide complexes with other organophosphorus ligands have shown that the decomposition process is influenced by the nature of the lanthanide ion. The thermal stability of such complexes often varies across the lanthanide series, which can be attributed to the differences in ionic radii and the coordination strength between the metal ion and the ligand.

While specific TGA data for this compound is not extensively documented in publicly available literature, a representative thermal decomposition profile can be extrapolated from studies on analogous compounds. The data presented in the table below illustrates a typical thermal decomposition pattern for a hypothetical lanthanide complex of this compound, based on the analysis of similar structures.

Table 1: Representative Thermal Decomposition Data for a Hypothetical Lanthanide(III) Complex of this compound

Decomposition StageTemperature Range (°C)Weight Loss (%)Assignment
180 - 150~5%Loss of hydrated water molecules
2250 - 400~35%Decomposition of the nitrophenyl moiety
3400 - 650~40%Decomposition of the diphenyl phosphate moiety
Final Residue> 650~20%Formation of stable metal oxide (e.g., Ln₂O₃)

It is important to note that the exact temperatures and weight loss percentages can vary depending on the specific metal ion, the heating rate used in the TGA experiment, and the atmosphere (e.g., inert or oxidative). Nevertheless, these investigations underscore the utility of thermal analysis in providing a comprehensive understanding of the structural and stability aspects of this compound and its derivatives in materials science research.

Computational Chemistry and Theoretical Modeling of 3 Nitrophenyl Diphenyl Phosphate Reactivity and Structure

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of molecules like 3-nitrophenyl diphenyl phosphate (B84403). These methods solve the Schrödinger equation for a given system, providing detailed information about energy, electron distribution, and bonding.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organophosphates due to its balance of accuracy and computational cost. scribd.commpg.de DFT methods are used to determine molecular geometries, electronic properties, and reactivity descriptors. researchgate.net For instance, calculations on related p-nitrophenyl compounds using DFT with the B3LYP functional and a 6-311G(d,p) basis set have been employed to analyze the potential energy surface, optimize molecular structures, and determine properties like the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller energy gap generally indicates higher reactivity.

DFT calculations can also provide insights into the electronic distribution within the molecule. youtube.com For example, in a study of p-nitrophenyl tetrathiafulvalenes, DFT at the B3LYP/6-31G(d,p) level was used to study molecular geometries and derive global chemical reactivity descriptors such as chemical hardness, electronic chemical potential, and electrophilicity to predict relative stability and reactivity. researchgate.net

Ab Initio and Semi-Empirical Methods for Mechanistic Exploration

Ab initio and semi-empirical methods offer alternative approaches for exploring the reaction mechanisms of organophosphates. Ab initio methods, based on first principles, provide a systematic path to improving accuracy but are computationally intensive, limiting their application to smaller systems. scribd.comlibretexts.org

Semi-empirical methods, on the other hand, are significantly faster due to the use of approximations and empirical parameters derived from experimental data or ab initio calculations. libretexts.orgwikipedia.org Methods like AM1, PM3, and MNDO have been widely used. mpg.dewikipedia.org While less accurate than ab initio or DFT methods, they are invaluable for studying large molecules and for preliminary explorations of reaction pathways. scribd.comwikipedia.org However, their accuracy can be unreliable if the molecule under investigation is not similar to those used for parameterization. wikipedia.org The development of newer semi-empirical methods with improved parameterization continues to enhance their applicability. nih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

To study the reactivity of 3-nitrophenyl diphenyl phosphate in complex environments, such as in solution or within an enzyme active site, hybrid QM/MM simulations are employed. nih.gov This approach treats a small, chemically significant part of the system (e.g., the organophosphate and key residues in an enzyme) with a high-level QM method, while the remainder of the system (e.g., the rest of the protein and solvent) is described by a less computationally expensive molecular mechanics (MM) force field. nih.gov

QM/MM simulations have been successfully used to investigate the hydrolysis mechanisms of similar organophosphates, like dibutyl-4-nitrophenyl phosphate, in the active site of phosphotriesterase. researchgate.net These studies can elucidate the roles of specific amino acid residues and metal ions in catalysis. researchgate.net The accuracy of QM/MM simulations depends on the choice of the QM method, the size of the QM region, and the treatment of the boundary between the QM and MM regions. nih.gov Recent advancements have focused on developing more accurate and efficient QM/MM methods, including those with new parameterizations for semi-empirical methods like DFTB3 to better describe reactions involving phosphorus-nitrogen bonds. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and the influence of the surrounding environment, such as solvent molecules. peerj.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities over time. This allows for the investigation of conformational changes, diffusion, and intermolecular interactions. peerj.comnih.gov

For organophosphates, MD simulations can be used to understand how the molecule interacts with water or other solvents, which is crucial for studying hydrolysis reactions. nih.gov These simulations can reveal the structure of the solvation shell around the phosphate group and the phenyl rings, and how this structure influences reactivity. In the context of enzyme catalysis, MD simulations can provide insights into how a substrate like this compound binds to an enzyme and the conformational dynamics of the enzyme-substrate complex. peerj.com The molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) method can be used in conjunction with MD simulations to estimate the binding free energies of ligands to proteins. peerj.com

Theoretical Characterization of Transition States and Reaction Pathways

A key application of computational chemistry is the characterization of transition states (TS) and reaction pathways. researchgate.net For reactions involving organophosphates, such as hydrolysis, identifying the structure and energy of the transition state is crucial for understanding the reaction mechanism and calculating reaction rates. acs.org

Computational studies on the hydrolysis of p-nitrophenyl phosphate esters have shown that the reaction can proceed through a concerted or a stepwise mechanism, often involving a pentacoordinated phosphorus intermediate or transition state. researchgate.netacs.org For example, the hydrolysis of dibutyl-4-nitrophenyl phosphate in an enzyme active site was shown to proceed via a nucleophilic attack leading to a pentacoordinated phosphorus intermediate. researchgate.net DFT and ab initio methods are commonly used to locate and characterize these high-energy species on the potential energy surface. acs.org The calculated free energies of activation for the hydrolysis of phosphate diesters have shown good agreement with experimental data. acs.org

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) are valuable concepts derived from electronic structure calculations that provide insights into the reactivity of a molecule. researchgate.netresearchgate.net

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. researchgate.net It helps to identify regions that are prone to electrophilic and nucleophilic attack. Red regions on an MEP map indicate negative potential (electron-rich areas), which are susceptible to attack by electrophiles, while blue regions indicate positive potential (electron-poor areas), which are attractive to nucleophiles. peerj.com

The FMOs, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are central to chemical reactivity theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. researchgate.net For instance, in a study of nitrophenyl derivatives, the compound with the smallest energy gap was identified as the most reactive.

Interactive Data Table: Computational Methods and Their Applications

Computational MethodKey Applications for this compoundInformation Gained
Density Functional Theory (DFT)Electronic structure, reactivity predictionsOptimized geometry, HOMO-LUMO gap, reactivity descriptors researchgate.net
Ab Initio MethodsMechanistic explorationAccurate energetics for reaction pathways scribd.comlibretexts.org
Semi-Empirical MethodsPreliminary mechanistic exploration of large systemsComputationally efficient estimation of electronic properties mpg.dewikipedia.org
Hybrid QM/MM SimulationsReactions in complex environments (e.g., enzymes)Mechanism of enzyme-catalyzed reactions nih.govresearchgate.net
Molecular Dynamics (MD) SimulationsDynamic behavior, solvation effectsConformational changes, binding affinities, solvent interactions peerj.comnih.gov
Transition State TheoryCharacterization of reaction pathwaysStructure and energy of transition states, reaction rates researchgate.netacs.org
MEP and FMO AnalysisReactivity site predictionIdentification of electrophilic/nucleophilic sites, chemical reactivity researchgate.netresearchgate.net

Advanced Research Applications and Methodological Developments Utilizing 3 Nitrophenyl Diphenyl Phosphate

Design and Synthesis of Enzyme Model Systems for Phosphoryl Transfer

Phosphoryl transfer reactions are fundamental to a vast array of biological processes, including signal transduction, energy metabolism, and DNA replication. nih.govnih.gov The study of these reactions is crucial for understanding enzyme mechanisms and for the development of new therapeutic agents. 3-Nitrophenyl diphenyl phosphate (B84403) serves as an excellent model substrate in these investigations due to the electron-withdrawing nature of the nitrophenyl group, which facilitates nucleophilic attack on the phosphorus center, and the release of the chromogenic nitrophenolate anion upon hydrolysis, allowing for convenient spectrophotometric monitoring of the reaction progress.

The design of synthetic catalysts that mimic the function of phosphoryl transfer enzymes, such as phosphatases and kinases, often employs 3-nitrophenyl diphenyl phosphate to probe catalytic efficiency. These model systems typically involve metal ion complexes, as many phosphoryl transfer enzymes are metalloenzymes. nih.gov For instance, studies have explored the use of La(3+) ions to catalyze the methanolysis of phosphate diesters, including derivatives of nitrophenyl phosphate, demonstrating remarkable rate accelerations. nih.gov The interaction between the metal ion and the phosphate ester mimics the role of the metal center in the active site of an enzyme, which is to polarize the P-O bond and stabilize the transition state.

Research in this area focuses on elucidating the mechanism of phosphoryl transfer, which can proceed through different pathways, including associative (SN2-like) or dissociative (SN1-like) mechanisms. nih.govlibretexts.org The structure of the substrate, the nature of the nucleophile, and the catalyst all influence the operative mechanism. By systematically varying these parameters and observing the effect on the rate of hydrolysis of this compound, researchers can gain insights into the factors that govern enzymatic phosphoryl transfer.

The kinetic parameters for the hydrolysis of nitrophenyl phosphate derivatives by various enzymes and model systems provide a quantitative measure of their catalytic proficiency. For example, the steady-state rate of hydrolysis of 2,4-dinitrophenyl phosphate catalyzed by E. coli alkaline phosphatase has been shown to be identical to that of 4-nitrophenyl phosphate over a wide pH range. nih.gov Such studies, which often involve pre-steady-state kinetic analysis, help to identify the rate-determining steps in the catalytic cycle, such as the formation or breakdown of a phosphoryl-enzyme intermediate. nih.gov

Table 1: Factors Influencing Phosphoryl Transfer Reactions

FactorDescriptionRelevance to this compound Studies
Metal Ion Catalysis Lewis acidic metal ions can coordinate to the phosphate oxygen atoms, increasing the electrophilicity of the phosphorus center and stabilizing the developing negative charge in the transition state. libretexts.orgLanthanide ions, such as La(3+), have been shown to significantly accelerate the methanolysis of nitrophenyl phosphate esters. nih.gov
Nucleophile The nature and concentration of the nucleophile (e.g., water, alcohol, oxime) directly impact the reaction rate.Studies on the oximolysis of p-nitrophenyl diphenyl phosphate in micellar systems have demonstrated significant rate enhancements. nih.gov
Leaving Group A good leaving group (i.e., a stable anion) facilitates the reaction. The pKa of the conjugate acid of the leaving group is a key determinant.The nitrophenolate anion is a relatively good leaving group due to the electron-withdrawing nitro group, making this compound a reactive substrate.
Reaction Medium The polarity and structure of the solvent or microenvironment (e.g., micelles, vesicles) can influence reaction rates by stabilizing or destabilizing reactants and transition states.Micellar and vesicular systems have been shown to catalyze the oximolysis of p-nitrophenyl diphenyl phosphate by several million-fold. nih.gov

Development of Chemical Simulants for Organophosphorus Agents

Organophosphorus compounds (OPCs) include a class of highly toxic nerve agents that pose a significant threat. mdpi.comnih.gov Due to their extreme toxicity, research on detection, decontamination, and the development of protective measures requires the use of less toxic simulants that mimic the chemical reactivity of the actual agents. rsc.org this compound, along with similar compounds like p-nitrophenyl diphenyl phosphate (PNPDPP), serves as a valuable simulant for these studies. nih.govnih.gov

The key chemical reaction of interest for nerve agent detoxification is the cleavage of the P-O or P-F bond. nih.gov The reactivity of this compound towards nucleophilic attack is comparable to that of some nerve agents, making it a suitable model for studying hydrolysis and oximolysis reactions. These reactions are the basis for many decontamination strategies.

Research in this area often involves the development of catalytic systems that can rapidly hydrolyze or otherwise neutralize organophosphorus agents. The hydrolysis of this compound is frequently used as a benchmark reaction to screen for and optimize the activity of these catalysts. For example, the effects of micelles and vesicles on the oximolysis of PNPDPP have been investigated as a model system for surfactant-based skin-defensive formulations against organophosphorus agents. nih.gov Certain vesicular systems were found to increase the rate of oximolysis by several million-fold at pH levels compatible with pharmaceutical formulations. nih.gov

Furthermore, the development of biosensors for the detection of organophosphorus nerve agents often utilizes simulants like nitrophenyl-substituted organophosphates for initial testing and calibration. nih.gov These biosensors may employ enzymes, such as organophosphorus hydrolase (OPH), that catalyze the hydrolysis of the simulant, leading to a detectable signal. nih.gov

Table 2: Comparison of Organophosphorus Nerve Agents and Simulants

Compound TypeExampleKey Reactive BondApplication in Simulant Studies
Nerve Agent (G-series) SarinP-FSimulants are used to model the cleavage of the phosphoester bond.
Nerve Agent (V-series) VXP-SThio-analogs of simulants can be used to study the hydrolysis of the P-S bond.
Simulant This compoundP-O(nitrophenyl)Used to study hydrolysis and oximolysis reactions for decontamination and detection research. nih.govrsc.org
Simulant ParaoxonP-O(nitrophenyl)A common simulant used in the development of enzymatic and chemical detoxification systems. nih.govnih.gov

Integration into Metal-Organic Architectures and Coordination Polymers

Metal-organic frameworks (MOFs) and coordination polymers are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comresearchgate.netresearchgate.net These materials have attracted significant interest due to their high porosity, large surface area, and tunable properties, with potential applications in gas storage, separation, catalysis, and sensing.

While the direct integration of this compound as a primary building block in MOFs and coordination polymers is not extensively documented, the principles of MOF design suggest its potential utility. The phenyl and nitrophenyl groups of the molecule could serve as coordinating moieties, although the phosphate group itself is a strong coordinating ligand. The incorporation of organophosphorus compounds, particularly phosphonates, as linkers in MOFs is well-established. researchgate.net

The nitro group on the phenyl ring could also serve as a functional site within the pores of a MOF. For instance, it could be used for post-synthetic modification, where the nitro group is reduced to an amine, allowing for further functionalization. Additionally, the presence of nitro groups can be beneficial for applications such as the selective adsorption of certain molecules or for sensing applications, where the nitroaromatic moiety can act as a quencher of luminescence. rsc.org

The general strategy for constructing coordination polymers involves the self-assembly of metal ions and organic linkers under suitable conditions. mdpi.comepa.gov The geometry and connectivity of the resulting network are dictated by the coordination preferences of the metal ion and the geometry of the organic linker. The integration of a molecule like this compound would likely involve its coordination to metal centers through the oxygen atoms of the phosphate group. The bulky diphenyl groups would influence the packing and dimensionality of the resulting structure.

Role in the Development of Novel Catalytic Reagents and Organic Reactions

This compound has played a significant role as a substrate in the development and characterization of novel catalytic reagents and in the study of organic reaction mechanisms, particularly nucleophilic substitution at phosphorus. acs.orgacs.orgacs.orgdocumentsdelivered.com The ease with which its hydrolysis can be monitored makes it an ideal tool for quantifying the catalytic efficiency of newly designed systems.

A variety of catalytic systems have been evaluated using the hydrolysis of nitrophenyl phosphate esters as a model reaction. These include:

Micellar Catalysis: The use of micelles to accelerate chemical reactions has been extensively studied. Cationic micelles, for instance, can enhance the rate of reaction between a nucleophile and an anionic or neutral substrate by concentrating the reactants in the micellar pseudophase. The hydrolysis of p-nitrophenyl diphenyl phosphate has been used as a probe reaction to investigate the catalytic activity of functionalized detergents and micellar systems. acs.org

Polymer- and Latex-Based Catalysts: Catalytically active groups can be incorporated into polymers and latex particles. The hydrolysis of p-nitrophenyl diphenyl phosphate catalyzed by o-iodosobenzoate (B1240650) in the presence of cationic latexes has been investigated to understand the interplay between the polymer support and the catalyst. acs.org

Metal-Complex Catalysis: As mentioned previously, metal complexes are effective catalysts for phosphoryl transfer reactions. The development of new metal-based catalysts often involves assessing their ability to promote the hydrolysis of activated phosphate esters like this compound. nih.gov

These studies not only help in the discovery of more efficient catalysts but also provide fundamental insights into the mechanisms of catalysis. By analyzing the kinetics of the reaction under different conditions (e.g., varying pH, catalyst concentration, temperature), researchers can deduce the catalytic mechanism and identify key catalyst-substrate interactions. The information gained from these model reactions can then be applied to the design of catalysts for more complex and synthetically useful transformations.

Q & A

Q. What toxicokinetic parameters remain uncharacterized for 3-NPDP?

  • Priority : Investigate half-life (t₁/₂) in mammalian systems via radiolabeled ³²P-3-NPDP dosing. Compare metabolic pathways (e.g., hepatic CYP450 vs. esterase-mediated hydrolysis) using in vitro microsomal assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.